5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
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Description
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BMSB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Scientific Research Applications
Structure-Activity Relationships in Hypoglycemic Agents
The compound 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is closely related to benzoic acid derivatives used in hypoglycemic agents. A study by Grell et al. (1998) investigated the structure-activity relationships of such compounds, leading to the development of repaglinide, a therapeutic for type 2 diabetes. This research highlighted the importance of specific substituents in enhancing the activity and duration of action in hypoglycemic agents (Grell et al., 1998).
Antipathogenic Activity
In a study by Limban et al. (2011), derivatives similar to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide were synthesized and shown to possess significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Inhibition of Carbonic Anhydrases
Tuğrak et al. (2020) synthesized novel compounds structurally related to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrating potent inhibition of human carbonic anhydrases. These findings are crucial for the potential treatment of conditions like glaucoma, as some compounds exhibited selective inhibitory effects against specific isoenzymes (Tuğrak, Gul, Demir, & Gulcin, 2020).
Novel Insecticides
Research by Tohnishi et al. (2005) on flubendiamide, a compound structurally related to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrated its strong insecticidal activity, especially against lepidopterous pests. This compound's unique chemical structure contributes to its effectiveness and safety for non-target organisms, offering potential applications in integrated pest management programs (Tohnishi et al., 2005).
Synthesis of Aromatic Polyamides
Hsiao and Chang (1996) explored the synthesis of novel aromatic polyamides using dicarboxylic acids, structurally related to 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide. These polyamides were amorphous, soluble in polar solvents, and could form tough, flexible, and transparent films, suggesting applications in material sciences (Hsiao & Chang, 1996).
properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O3S/c1-28(14-15-5-3-2-4-6-15)32(30,31)18-11-12-20(23)19(13-18)21(29)27-17-9-7-16(8-10-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVWWMBMIGPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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